N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique molecular structure that combines a dihydrobenzo[b][1,4]dioxine core with a sulfonamide group and a cyclopropyl-hydroxypropyl substituent. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in drug development due to their biological activity.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is cataloged under specific CAS numbers and molecular identifiers. The compound's molecular formula is with a molecular weight of approximately 285.35 g/mol .
N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is classified as an organic sulfonamide. Sulfonamides are known for their diverse pharmacological properties and are commonly used in various therapeutic applications, including antimicrobial agents.
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves several steps:
The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to optimize yield and purity. The use of purification techniques like recrystallization or chromatography is essential to isolate the final product effectively.
The molecular structure of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be represented using various chemical notation systems:
InChI=1S/C13H17N1O4S/c14-12(15)11-5-3-9(4-6-11)10-8(7-16-10)13(17)18/h3-7,12H,8H2,1H3,(H,14,15)
CC(CN(S(=O)(=O)C1=CC=COC1)(C2CC2)O)C(C)C)O
The compound's molecular weight is approximately 285.35 g/mol . Its structure features multiple functional groups that contribute to its reactivity and potential biological activity.
N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions are influenced by factors such as pH, temperature, and solvent choice. Understanding these parameters is crucial for optimizing reaction conditions in synthetic applications.
The mechanism of action for N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide primarily involves its interaction with biological macromolecules:
Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties due to these mechanisms .
The physical properties of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide include:
Key chemical properties include:
N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several potential applications:
This compound's diverse functionalities make it a valuable candidate for further research and development in various scientific fields .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: